N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) is a widely studied organic semiconductor material classified as an aromatic amine. It plays a crucial role in organic electronic devices, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PeSCs). [, , , , , , , , , , , , , , , , , , , ] Its popularity stems from its excellent hole transport properties, good film-forming ability, and compatibility with various deposition techniques. [, , ]
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly referred to by its chemical name, is a significant compound in the field of materials chemistry, particularly within organic electronics. It is classified as a hole transport material, primarily utilized in organic light-emitting diodes (OLEDs) and other electronic devices. The compound has garnered attention due to its favorable electronic properties and stability.
This compound is cataloged under the CAS number 65181-78-4 and has a molecular formula of with a molecular weight of approximately 516.69 g/mol. It is known for its high purity, often exceeding 98% when sourced from reputable suppliers such as TCI America and Sigma-Aldrich . N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine belongs to the family of triphenylamine derivatives, which are essential in the development of organic electronics due to their ability to facilitate charge transport.
The synthesis of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine can be achieved through various methods, primarily involving palladium-catalyzed reactions. A notable method includes the reaction of 3-methyldiphenylamine with 4,4'-dibromobiphenyl in the presence of sodium tert-butoxide and palladium acetate under controlled conditions. The reaction typically occurs in toluene at temperatures ranging from 20°C to 130°C, yielding a product after purification by column chromatography .
The molecular structure of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine features two phenyl groups and two 3-methylphenyl groups attached to a central benzidine unit. This configuration contributes to its electronic properties, making it effective as a hole transport material.
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine participates in various chemical reactions typical of amine compounds. These include electrophilic substitutions and coupling reactions that enhance its utility in synthesizing more complex organic materials.
In organic electronic devices, N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine functions primarily as a hole transport material. Its mechanism involves facilitating the movement of positive charge carriers (holes) through the device structure.
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine exhibits several notable physical and chemical properties that enhance its applicability in organic electronics.
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine is extensively used in various scientific applications:
The exceptional hole transport properties of TPD (HOMO: 5.5 eV; LUMO: 2.3 eV) [4] [7] stem from its distinctive molecular architecture featuring electron-donating triphenylamine groups and a conjugated biphenyl backbone. Theoretical models attribute its high hole mobility (~10⁻³ cm²/V·s) [1] to polaron-based transport mechanisms where charges propagate through localized states formed by molecular reorganization. Computational studies using density functional theory (DFT) reveal that TPD’s ionization potential facilitates efficient hole injection from common electrodes, while its low reorganization energy (λ ≈ 0.3 eV) enables rapid charge transfer between adjacent molecules [1] [6]. The Marcus theory of electron transfer quantitatively describes this process, where the charge transfer rate (kₑₜ) is governed by:
$$k{et} = \frac{2\pi}{\hbar} |V{da}|^2 \frac{1}{\sqrt{4\pi\lambda kBT}} \exp\left(-\frac{(\Delta G^0 + \lambda)^2}{4\lambda kBT}\right)$$
Here, $V_{da}$ represents electronic coupling between donor and acceptor sites, $\Delta G^0$ is the Gibbs free energy change, and $T$ is temperature. For TPD, the electronic coupling matrix elements (|Vₕ|) range between 40–80 meV depending on molecular orientation, significantly higher than oligomeric counterparts like NPD due to enhanced π-orbital overlap [1].
Table 1: Key Charge Transport Parameters for TPD
Parameter | Value | Measurement Method | Theoretical Significance | ||
---|---|---|---|---|---|
Hole Mobility (μₕ) | 10⁻³ cm²/V·s | Space-charge-limited current | Determines device current density | ||
Reorganization Energy (λ) | 0.3 eV | DFT calculations | Lower λ enables faster charge hopping | ||
HOMO Level | -5.5 eV | Cyclic voltammetry | Matches ITO work function for injection | ||
Electronic Coupling ( | Vₕ | ) | 40–80 meV | Quantum chemical modeling | Facilitates polaron delocalization |
Device-level performance in organic light-emitting diodes (OLEDs) demonstrates TPD’s practical efficacy. In configurations like ITO/2-TNATA/TPD/Alq₃/Mg:Ag, TPD achieves balanced charge injection evidenced by external quantum efficiencies exceeding 8% [5] [7]. The thermal evaporation process during fabrication (at 3×10⁻⁵ mbar) [1] enables preferential molecular orientation parallel to the substrate, enhancing in-plane mobility by 2–3× compared to solution-processed films. This anisotropy is critical for designing multilayer devices with minimized interfacial resistance.
Reorganization energy (λ) constitutes the energetic penalty for molecular geometric adjustments during charge transfer. TPD exhibits a exceptionally low λ of ∼0.3 eV [1], attributable to its rigid biphenyl core and limited bond-length alterations upon oxidation. This rigidity suppresses intramolecular vibrational dissipation during hole hopping. Theoretical decomposition identifies two primary contributions to λ:
Table 2: Reorganization Energy Components in TPD
Energy Component | Contribution (eV) | Molecular Origin |
---|---|---|
Total λ | 0.30 | Determines charge transfer efficiency |
Internal λᵢ | 0.22 | Bond length/angle adjustments in biphenyl |
External λₒ | 0.08 | Dipole reorientation in solid matrix |
Ultraviolet photoelectron spectroscopy (UPS) studies confirm that UV irradiation (254 nm, 1–5 min) reduces λ by 15–20% in TPD thin films [1]. This reduction correlates with photoinduced crosslinking between methylphenyl groups, which restricts torsional vibrations around the C–N bonds. Consequently, UV-treated films exhibit 30% higher photoluminescence intensity and a 0.1 eV widening of the optical gap (from 3.0 to 3.1 eV) [1], indicating suppressed non-radiative decay pathways. Thermal analysis via thermogravimetry (TG) reveals TPD’s stability up to 279.9°C [1], ensuring minimal structural reorganization below operational temperatures. The single-step decomposition profile with peak mass loss at 463.4°C further confirms molecular integrity during charge transport [1].
The morphology and solid-state ordering of TPD films critically determine charge transport anisotropy. X-ray diffraction (XRD) analyses reveal amorphous structures in vapor-deposited films, with broad halos centered at 2θ = 19.8° corresponding to a d-spacing of 4.48 Å [1]. This intermolecular distance facilitates π-orbital overlap while preventing excimer formation. Atomic force microscopy (AFM) demonstrates that UV irradiation induces nanoscale aggregation, reducing surface roughness from 6.2 nm (pristine) to 3.8 nm after 5 min exposure [1]. Smoother films enhance interfacial contact in multilayer stacks like ITO/m-MTDATA/TPD/TTPhPhB/Alq₃/LiF/Al [7].
Table 3: Packing Parameters vs. Charge Transport Properties in TPD Films
Packing Parameter | Pristine Film | UV-Treated (1 min) | Effect on Carrier Diffusion |
---|---|---|---|
d-spacing (Å) | 4.48 | 4.35 | ↑ Orbital overlap enhances mobility |
Surface roughness (Rq) | 6.2 nm | 3.8 nm | ↓ Interface defects reduce trap density |
Urbach energy (meV) | 750 | 520 | ↓ Band-tail states improve mobility |
Hole diffusion coefficient | 4.5×10⁻⁴ cm²/s | 7.2×10⁻⁴ cm²/s | ↑ By 60% due to structural ordering |
Physical vapor deposition (PVD) generates films with superior aging resistance compared to liquid-cooled counterparts. Studies show vapor-deposited TPD films (100–400 nm thick) exhibit aging rates 10× lower than solution-processed films when annealed near T_g [3]. This stability arises from PVD’s ability to form thermodynamically stable configurations with higher packing density. The negligible thickness dependence of volume recovery kinetics between 400 nm and 100 nm films [3] indicates uniform molecular packing across device-relevant thicknesses. Such morphological stability is crucial for OLEDs and perovskite solar cells, where TPD serves as a hole-transporting layer (HTL) preventing electrode diffusion [1] [6]. The crosslinked networks formed during UV exposure further inhibit molecular rearrangement, reducing trap-assisted recombination at grain boundaries.
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